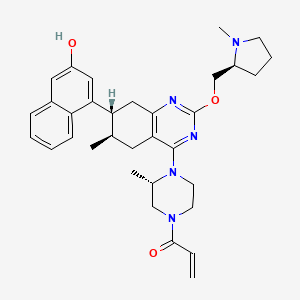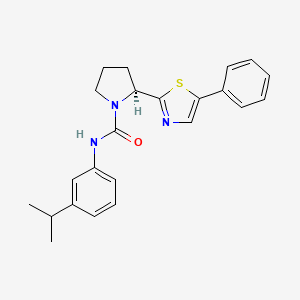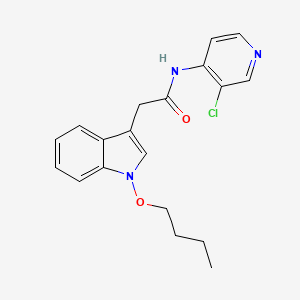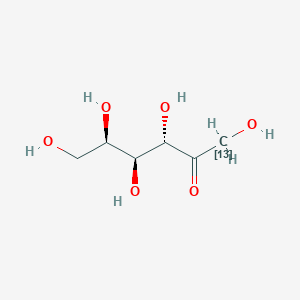
4,7-Dichloroquinoline-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloroquinoline-15N is a nitrogen-labeled derivative of 4,7-Dichloroquinoline, a two-ring heterocyclic compound. This compound is primarily used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs, such as amodiaquine, chloroquine, and hydroxychloroquine . The nitrogen isotope labeling makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroquinoline-15N typically involves the following steps :
Condensation: The process begins with the condensation of 3-chloroaniline and diethyl ethoxy methylene malonate under mildly acidic conditions to form an imine.
Cyclization: The imine undergoes cyclization by heating in mineral oil to form the pyridine ring.
Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated to produce 4-hydroxy-7-chloroquinoline.
Chlorination: Finally, the hydroxy group in the 4-position is converted into a chloro group using phosphorus oxychloride, resulting in this compound.
Industrial Production Methods
The industrial production of this compound follows a similar route but is optimized for higher yield and purity . The process involves:
Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chlorine-quinoline-3-carboxylic acid.
Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.
Chlorination: Using phosphorus oxychloride to obtain 4,7-Dichloroquinoline crude products.
Refining: Performing one-step refining to achieve a purity of over 99%.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloroquinoline-15N undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced selectively.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include primary amines, which react under mild conditions to form derivatives like chloroquine.
Chlorination: Phosphorus oxychloride is used for chlorination reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
4,7-Dichloroquinoline-15N is used in various scientific research applications :
Chemistry: As a chemical intermediate in the synthesis of antimalarial drugs.
Biology: In tracer studies to investigate biological pathways.
Medicine: In the development of new drug candidates.
Industry: In the synthesis of hybrid aminoquinoline-triazine derivatives with antimicrobial activity.
Wirkmechanismus
The mechanism of action of 4,7-Dichloroquinoline-15N involves its role as an intermediate in the synthesis of antimalarial drugs . These drugs target the heme polymerase enzyme in the malaria parasite, inhibiting its ability to detoxify heme, leading to the parasite’s death. The nitrogen isotope labeling allows for detailed mechanistic studies and tracer experiments to understand these pathways better .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloroquinoline-15N can be compared with other similar compounds, such as :
4,7-Dichloroquinoline: The non-labeled version, used similarly as a chemical intermediate.
Chloroquine: A derivative used as an antimalarial drug.
The uniqueness of this compound lies in its nitrogen isotope labeling, which makes it particularly valuable for tracer studies and mechanistic investigations.
Eigenschaften
Molekularformel |
C9H5Cl2N |
|---|---|
Molekulargewicht |
199.04 g/mol |
IUPAC-Name |
4,7-dichloroquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H/i12+1 |
InChI-Schlüssel |
HXEWMTXDBOQQKO-HNHCFKFXSA-N |
Isomerische SMILES |
C1=CC2=C(C=C[15N]=C2C=C1Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)





![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)




![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

